molecular formula C₃₃H₅₁NNa₂O₁₂ B1145834 Glycocholic Acid 3-O-β-Glucuronide Disodium Salt CAS No. 75672-42-3

Glycocholic Acid 3-O-β-Glucuronide Disodium Salt

Cat. No.: B1145834
CAS No.: 75672-42-3
M. Wt: 699.74
InChI Key:
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Description

Glycocholic Acid 3-O-β-Glucuronide Disodium Salt is a bile acid derivative with the molecular formula C32H52NNaO12 and a molecular weight of 665.75 g/mol . It is a conjugate of glycocholic acid and glucuronic acid, forming a disodium salt. This compound is used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycocholic Acid 3-O-β-Glucuronide Disodium Salt typically involves the conjugation of glycocholic acid with glucuronic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which transfer glucuronic acid from UDP-glucuronic acid to glycocholic acid . The reaction conditions usually include a pH of 7.5 and a temperature of 35°C .

Industrial Production Methods

Industrial production of this compound may involve multienzyme cascade reactions. These reactions utilize glycosyltransferases and other enzymes to efficiently produce the compound from glycocholic acid and UDP-glucuronic acid . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Glycocholic Acid 3-O-β-Glucuronide Disodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups on the molecule.

    Reduction: Reduction reactions can affect the carboxyl groups.

    Substitution: Substitution reactions can occur at the glucuronic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions may produce alkylated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific conjugation of glycocholic acid with glucuronic acid, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

75672-42-3

Molecular Formula

C₃₃H₅₁NNa₂O₁₂

Molecular Weight

699.74

Synonyms

Cholane, β-D-Glucopyranosiduronic Acid Derivative;  (3α,5β,7α,12α)-24-[(Carboxymethyl)amino]-7,12-dihydroxy-24-oxocholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt

Origin of Product

United States

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